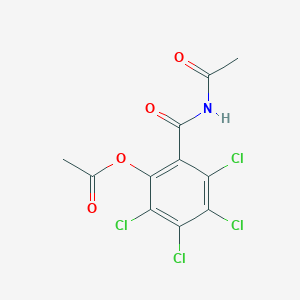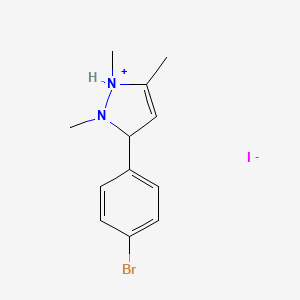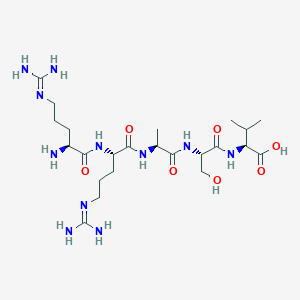
2-(Acetylcarbamoyl)-3,4,5,6-tetrachlorophenyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Acetylcarbamoyl)-3,4,5,6-tetrachlorophenyl acetate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant aromas and are commonly found in nature as well as in various industrial applications. This particular compound is characterized by the presence of multiple chlorine atoms and an acetylcarbamoyl group, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetylcarbamoyl)-3,4,5,6-tetrachlorophenyl acetate typically involves the esterification of a carboxylic acid with an alcohol in the presence of an acid catalyst. One common method is the reaction of 3,4,5,6-tetrachlorophenol with acetic anhydride and acetyl chloride under acidic conditions . The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and selectivity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Acetylcarbamoyl)-3,4,5,6-tetrachlorophenyl acetate undergoes various chemical reactions, including:
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in the presence of a base.
Major Products Formed
Hydrolysis: 3,4,5,6-tetrachlorophenol and acetic acid.
Reduction: 3,4,5,6-tetrachlorophenyl alcohol.
Substitution: Substituted amides or amines.
Wissenschaftliche Forschungsanwendungen
2-(Acetylcarbamoyl)-3,4,5,6-tetrachlorophenyl acetate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(Acetylcarbamoyl)-3,4,5,6-tetrachlorophenyl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Binding to and inhibiting the activity of enzymes involved in inflammatory pathways.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Disrupting Cell Membranes: Incorporating into cell membranes and disrupting their integrity, leading to antimicrobial effects.
Vergleich Mit ähnlichen Verbindungen
2-(Acetylcarbamoyl)-3,4,5,6-tetrachlorophenyl acetate can be compared with other similar compounds such as:
3,4,5,6-Tetrachlorophenyl acetate: Lacks the acetylcarbamoyl group, resulting in different reactivity and biological activity.
2-(Carbamoyl)-3,4,5,6-tetrachlorophenyl acetate: Similar structure but without the acetyl group, leading to variations in chemical properties and applications.
2-(Acetylcarbamoyl)-3,4,5,6-tetrachlorophenol: Contains a hydroxyl group instead of an acetate group, affecting its solubility and reactivity.
Eigenschaften
CAS-Nummer |
60099-07-2 |
|---|---|
Molekularformel |
C11H7Cl4NO4 |
Molekulargewicht |
359.0 g/mol |
IUPAC-Name |
[2-(acetylcarbamoyl)-3,4,5,6-tetrachlorophenyl] acetate |
InChI |
InChI=1S/C11H7Cl4NO4/c1-3(17)16-11(19)5-6(12)7(13)8(14)9(15)10(5)20-4(2)18/h1-2H3,(H,16,17,19) |
InChI-Schlüssel |
YGSNYASHTZBYIS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC(=O)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{[(2-Amino-4-chlorophenyl)methyl]sulfamoyl}acetic acid](/img/structure/B14596018.png)
![4-Ethoxy-N-[(1H-indol-3-yl)(phenyl)methyl]-N-(4-nitrophenyl)benzamide](/img/structure/B14596026.png)



![2,3,5,6-Tetrafluoro-4-[(pentafluorophenyl)methyl]phenol](/img/structure/B14596047.png)
![[5-(Ethoxymethyl)furan-2-yl]methanol;propanoic acid](/img/structure/B14596051.png)
![Benzo[h]quinoline, 2-ethyl-3-methyl-](/img/structure/B14596054.png)
![5,6-Dimethyl-N-octylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B14596060.png)



![N-Butyl-N'-{3-[ethyl(phenyl)amino]propyl}urea](/img/structure/B14596078.png)

